5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
The synthesis of 5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the reaction of 5-amino-3-(3,4-dimethoxyphenyl)pyrazole with a suitable chlorinating agent. One common method involves the use of phosphorus oxychloride (POCl3) as the chlorinating agent under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolo[1,5-a]pyrimidine ring system .
Chemical Reactions Analysis
5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include bases like sodium hydride (NaH) for deprotonation, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising activity as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Medicine: It has been investigated for its anticancer properties, particularly as a CDK2 inhibitor, which targets tumor cells selectively
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). The compound binds to the active site of CDK2, inhibiting its activity and thereby disrupting the cell cycle progression in cancer cells. This leads to apoptosis, or programmed cell death, in the targeted cells .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with potential therapeutic applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H12ClN3O2 |
---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
5-chloro-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C14H12ClN3O2/c1-19-11-4-3-9(7-12(11)20-2)10-8-16-18-6-5-13(15)17-14(10)18/h3-8H,1-2H3 |
InChI Key |
YPIUNWVBTYJAGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=C(C=CN3N=C2)Cl)OC |
Origin of Product |
United States |
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